molecular formula C20H18N2O3S B2431490 N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide CAS No. 2034379-86-5

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide

Cat. No.: B2431490
CAS No.: 2034379-86-5
M. Wt: 366.44
InChI Key: INAPTBOZNFYQBG-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide is a complex organic compound that features a benzofuran ring, a quinoline ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects

Biochemical Pathways

Given the reported biological activities of benzofuran compounds , it can be inferred that the compound may affect pathways related to cell growth and proliferation, oxidative stress, and viral replication.

Result of Action

Based on the reported biological activities of benzofuran compounds , it can be inferred that the compound may result in inhibited cell growth, reduced oxidative stress, and potentially, inhibited viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction typically employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The quinoline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran rings, such as benzofuran-2-carboxylic acid.

    Quinoline derivatives: Compounds with similar quinoline rings, such as quinoline-8-carboxylic acid.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both benzofuran and quinoline rings, along with the sulfonamide group, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-26(24,19-11-3-7-15-8-4-12-21-20(15)19)22-13-5-9-17-14-16-6-1-2-10-18(16)25-17/h1-4,6-8,10-12,14,22H,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAPTBOZNFYQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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